Anticancer Activity Against Triple-Negative Breast Cancer (MDA-MB-231) vs. Thalidomide and Analogs
In a series of benzothiazole-phthalimide hybrids, the target compound (Compound 3d) demonstrated moderate but quantifiable anticancer activity against the aggressive triple-negative breast cancer cell line MDA-MB-231. Its IC₅₀ of 202.6 ± 0.6 μM was significantly more potent than thalidomide (IC₅₀ = 413.0 ± 2.0 μM), a 2.04-fold improvement, confirming the structural advantage of the achiral hybrid scaffold for this indication. However, it was 14.5-fold less potent than the best-in-series analog, Compound 3h (IC₅₀ = 14.0 ± 0.5 μM), highlighting the critical role of the 6-phenoxy substituent in enhancing potency. This establishes 3d as a baseline active scaffold, not a sub-micromolar lead, which is essential for SAR library design [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA-MB-231 cells |
|---|---|
| Target Compound Data | 202.6 ± 0.6 μM (Compound 3d) |
| Comparator Or Baseline | Thalidomide: 413.0 ± 2.0 μM; Lead Analog 3h: 14.0 ± 0.5 μM |
| Quantified Difference | 2.04-fold more potent than thalidomide; 14.5-fold less potent than lead 3h |
| Conditions | Human breast cancer MDA-MB-231 (ER-, PR-, HER-2/Neu-) cells, 72 h continuous exposure, MTT assay |
Why This Matters
Demonstrates that the core benzothiazole-phthalimide scaffold is active but requires precise substitution for optimal potency, guiding procurement for SAR libraries.
- [1] MDPI. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Antibiotics, 12(12), 1651. View Source
